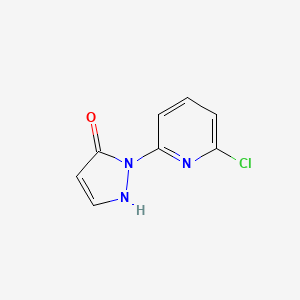

1-(6-Chloropyridin-2-yl)-1H-pyrazol-5-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(6-chloropyridin-2-yl)-1H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3O/c9-6-2-1-3-7(11-6)12-8(13)4-5-10-12/h1-5,10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWQKZSUSRSFASO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Cl)N2C(=O)C=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Comprehensive Technical Guide on 1-(6-Chloropyridin-2-yl)-1H-pyrazol-5-ol: Structure, Tautomerism, and Synthetic Utility

Executive Summary

1-(6-Chloropyridin-2-yl)-1H-pyrazol-5-ol is a highly versatile, privileged heterocyclic scaffold utilized extensively in the discovery and development of advanced agrochemicals and targeted therapeutics. Characterized by a pyrazole core N-linked to an electron-deficient 6-chloropyridine ring, this compound exhibits unique physicochemical properties driven by complex tautomeric equilibria.

As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth analysis of its molecular architecture, detail a robust, self-validating synthetic protocol, and explore its functional utility in modern drug discovery workflows.

Molecular Architecture and Tautomeric Dynamics

The structural uniqueness of 1-(6-chloropyridin-2-yl)-1H-pyrazol-5-ol stems from the electronic interplay between the electron-withdrawing 6-chloropyridin-2-yl substituent and the electron-rich pyrazole-5-ol core. This "push-pull" electronic system significantly influences the molecule's tautomeric state.

Unlike simple phenols, 1-aryl-1H-pyrazol-5-ols exist in a dynamic equilibrium of three primary tautomers:

-

OH Form (1H-Pyrazol-5-ol): A fully aromatic system favored in polar, hydrogen-bonding solvents (e.g., DMSO).

-

CH Form (1H-Pyrazol-5(4H)-one): A keto form featuring an active methylene group at C4, often favored in non-polar environments (e.g., CDCl₃) or the solid state.

-

NH Form (Zwitterionic/Betaine): Formed via proton transfer to N2, highly dependent on the pH and dielectric constant of the medium.

The tautomeric distribution dictates the regioselectivity of downstream functionalizations (e.g., O-alkylation vs. C4-alkylation). As established by Holzer et al., the geminal

Fig 1. Tautomeric equilibrium of the pyrazol-5-ol core across different solvent environments.

Synthetic Methodologies: A Self-Validating Protocol

The de novo synthesis of 1-(6-chloropyridin-2-yl)-1H-pyrazol-5-ol relies on the regioselective condensation of 2-hydrazinyl-6-chloropyridine with a 1,3-dielectrophile, such as ethyl 3-ethoxyacrylate. This method ensures high fidelity in forming the 1,5-substitution pattern .

Causality Behind Experimental Choices:

-

Regioselective Condensation: The terminal primary amine of the hydrazine undergoes conjugate addition-elimination at the

-carbon of ethyl 3-ethoxyacrylate. Subsequent cyclization involves the internal secondary nitrogen attacking the ester carbonyl, ensuring the hydroxyl group is strictly positioned at C5. -

Sodium Ethoxide (NaOEt): Acts as a strong, non-nucleophilic base that drives the intramolecular cyclization by deprotonating the intermediate hydrazone, facilitating nucleophilic attack on the ester carbonyl.

-

Acidic Workup (pH 3-4): The resulting pyrazol-5-ol is acidic (pKa ~ 6.5-7.5). At high pH, it remains soluble as a sodium enolate. Careful acidification neutralizes the enolate, driving the precipitation of the neutral OH/CH tautomer for easy isolation.

Step-by-Step Experimental Protocol

-

Hydrazone Formation:

-

To a solution of 2-hydrazinyl-6-chloropyridine (1.0 equiv) in absolute ethanol (0.5 M), add ethyl 3-ethoxyacrylate (1.1 equiv).

-

Reflux the mixture under an inert argon atmosphere for 2-3 hours.

-

Validation Check: Monitor via TLC (Hexanes:EtOAc 7:3). The disappearance of the hydrazine spot and the emergence of a less polar hydrazone intermediate indicate reaction completion.

-

-

Base-Mediated Cyclization:

-

Cool the reaction to room temperature. Slowly add a freshly prepared solution of sodium ethoxide (1.5 equiv) in ethanol.

-

Heat the reaction back to reflux for 4 hours.

-

-

Quenching and Isolation:

-

Concentrate the reaction mixture in vacuo to remove ethanol.

-

Dissolve the crude residue in minimal water and cool to 0°C. Dropwise, add 1M HCl until the pH reaches 3-4.

-

Validation Check: A dense precipitate will form immediately. Filter the solid, wash with cold water, and dry under high vacuum to afford the crude product.

-

-

Purification:

-

Recrystallize from ethanol/water to yield analytically pure 1-(6-chloropyridin-2-yl)-1H-pyrazol-5-ol. Confirm mass via LC-MS (ESI+ m/z 196.0 [M+H]⁺).

-

Fig 2. Self-validating synthetic workflow for 1-(6-chloropyridin-2-yl)-1H-pyrazol-5-ol.

Physicochemical Properties & Analytical Characterization

Accurate characterization requires an understanding of the molecule's behavior in solution. Below is a summary of its core physicochemical properties, which are critical for predicting pharmacokinetics (PK) and environmental fate.

| Property | Value | Implication for Development |

| Molecular Formula | C₈H₆ClN₃O | Standard building block mass. |

| Molecular Weight | 195.61 g/mol | Highly efficient ligand efficiency (LE) potential. |

| Topological Polar Surface Area (TPSA) | 58.2 Ų | Excellent cell permeability profile. |

| Calculated LogP (cLogP) | ~1.8 | Optimal lipophilicity for oral bioavailability. |

| H-Bond Donors / Acceptors | 1 / 4 | Favorable for target protein interactions. |

Application in Drug Discovery and Agrochemicals

The 1-(heteroaryl)-1H-pyrazol-5-ol motif is a cornerstone in the design of bioactive molecules.

-

Agrochemicals: It serves as a direct precursor to diamide insecticides (e.g., analogs of chlorantraniliprole). The active methylene at the C4 position can be readily halogenated (using NBS or NCS) to introduce steric bulk and modulate target binding kinetics at the ryanodine receptor .

-

Pharmaceuticals: The pyrazole core acts as a bioisostere for phenols and carboxylic acids. Furthermore, the 6-chloropyridyl moiety provides an excellent vector for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations), allowing rapid library generation for structure-activity relationship (SAR) studies.

References

-

Holzer, W., Kautsch, C., Laggner, C., Elguero, J. (2004). "On the Tautomerism of Pyrazolones: The Geminal 2J[Pyrazole C-4,H-3(5)] Spin Coupling Constant as a Diagnostic Tool." Tetrahedron, 60(32), 6791-6805. URL:[Link]

-

Ahmed, D., Chen, J. M., Sanders, D. A. R. (2022). "Pyrazole and Triazole Derivatives as Mycobacterium tuberculosis UDP-Galactopyranose Inhibitors." Pharmaceuticals, 15(2), 197. URL:[Link]

-

Lamberth, C. (2007). "Pyrazole Chemistry in Crop Protection." Heterocycles, 71(6), 1467-1502. URL:[Link]

Technical Guide: Keto-Enol Tautomerism of 1-(6-Chloropyridin-2-yl)-1H-pyrazol-5-ol

This technical guide provides an in-depth analysis of the keto-enol tautomerism of 1-(6-Chloropyridin-2-yl)-1H-pyrazol-5-ol , a critical scaffold in medicinal chemistry and agrochemical synthesis.

Executive Summary

The molecule 1-(6-Chloropyridin-2-yl)-1H-pyrazol-5-ol represents a classic case of prototropic tautomerism in N-heterocycles. Unlike simple phenyl-pyrazoles, the introduction of a 6-chloropyridine moiety at the N1 position creates a unique steric and electronic environment that significantly alters the thermodynamic equilibrium between the enol (OH), keto-amine (NH), and keto-methylene (CH) forms.

Understanding this equilibrium is not merely academic; it dictates the compound's reactivity (O- vs. N- vs. C-alkylation), its binding affinity in protein pockets (H-bond donor vs. acceptor capability), and its solid-state stability. This guide dissects the structural dynamics, synthesis, and characterization of this scaffold.

The Tautomeric Landscape[1]

The core 1-substituted pyrazol-5-ol system exists as a triad of tautomers. For the 6-chloropyridin-2-yl analog, the equilibrium is complicated by the potential for intramolecular hydrogen bonding and steric clash introduced by the chlorine atom.

The Three Tautomers

-

Form A (OH-form): 1-(6-chloropyridin-2-yl)-1H-pyrazol-5-ol. Aromatic pyrazole ring; acts as both H-bond donor and acceptor.

-

Form B (NH-form): 1-(6-chloropyridin-2-yl)-1H-pyrazol-5(4H)-one. Loss of aromaticity in the pyrazole ring; highly polar.

-

Form C (CH-form): 1-(6-chloropyridin-2-yl)-2,4-dihydro-3H-pyrazol-3-one. The "diketo" equivalent character; often dominant in non-polar solvents.

Structural Dynamics Diagram

The following diagram illustrates the equilibrium and the critical intramolecular interaction disrupted by the chlorine substituent.

Figure 1: Tautomeric triad of 1-substituted pyrazol-5-ols. The 6-chloropyridine substituent influences these pathways via steric hindrance.

Mechanistic Analysis: The "6-Chloro Effect"

In standard 1-(pyridin-2-yl)-pyrazol-5-ols , the pyridine nitrogen (N_py) often forms a stable intramolecular hydrogen bond with the pyrazole hydroxyl group (5-OH), locking the molecule in a planar OH-form .

However, the 1-(6-Chloropyridin-2-yl) analog disrupts this stabilization through two distinct mechanisms:

-

Steric Desolvation: The chlorine atom at the 6-position is bulky (Van der Waals radius ~1.75 Å). To minimize steric clash with the pyrazole ring protons (specifically H-5 if in keto form, or the lone pairs), the pyridine ring twists out of coplanarity. This twist breaks the geometry required for the intramolecular

hydrogen bond. -

Electronic Deactivation: Chlorine is an electron-withdrawing group (EWG) by induction (

effect). This reduces the basicity of the pyridine nitrogen, making it a poorer hydrogen bond acceptor compared to the unsubstituted pyridine.

Result: Unlike its non-chlorinated parent, the 6-chloro analog exhibits a higher population of the CH-keto form (Form C) in non-polar solvents (e.g.,

Experimental Synthesis Protocol

The synthesis requires the construction of the pyrazole ring upon the pre-functionalized pyridine hydrazine.

Reagents & Materials

-

Precursor: 2,6-Dichloropyridine (Commercial).

-

Reagent A: Hydrazine Hydrate (

). -

Reagent B: Ethyl 3-ethoxyacrylate (for unsubstituted C3/C4) or Ethyl acetoacetate (for 3-methyl analog).

-

Solvent: Ethanol (EtOH), Acetic Acid (AcOH).

Step-by-Step Methodology

Step 1: Synthesis of 2-Hydrazino-6-chloropyridine

-

Charge: In a round-bottom flask, dissolve 2,6-dichloropyridine (1.0 eq) in Ethanol (5 vol).

-

Addition: Add Hydrazine Hydrate (3.0 eq) dropwise at room temperature.

-

Reflux: Heat to reflux (

) for 6–12 hours. Monitor by TLC (EtOAc/Hexane 1:1). -

Workup: Cool to

. The product often precipitates. Filter and wash with cold water to remove hydrazine hydrochloride. -

Purification: Recrystallize from ethanol/water if necessary.

-

Checkpoint: Product should be a crystalline solid (M.P.

).[1]

-

Step 2: Cyclization to Pyrazol-5-ol

-

Condensation: Suspend 2-hydrazino-6-chloropyridine (1.0 eq) in Glacial Acetic Acid (5 vol).

-

Reagent: Add Ethyl 3-ethoxyacrylate (1.1 eq) for the 3-H analog.

-

Note: Use Ethyl acetoacetate if the 3-Methyl analog is desired (common reference standard).

-

-

Heat: Heat to

for 3 hours. -

Isolation: Pour the reaction mixture into crushed ice/water.

-

Precipitation: The pyrazol-5-ol will precipitate as an off-white solid. Adjust pH to ~4–5 with Sodium Acetate if precipitation is slow.

-

Drying: Filter and dry under vacuum over

.

Figure 2: Synthetic route to the target scaffold.

Analytical Characterization

Distinguishing the tautomers requires multi-modal analysis. The CH-form is distinct due to the presence of a methylene (

NMR Fingerprinting ( vs. )

| Feature | Form A (OH-Enol) | Form B (NH-Keto) | Form C (CH-Keto) |

| Solvent Preference | |||

| Singlet/Doublet | Singlet | Doublet/Singlet | |

Critical Observation: In

X-Ray Crystallography Expectations

In the solid state, these molecules typically dimerize via intermolecular hydrogen bonds.

-

Motif:

dimers involving the -

Impact of Cl: The crystal packing will likely show the pyridine ring twisted relative to the pyrazole to accommodate the chlorine, preventing planar stacking often seen in the non-chlorinated analogs.

Applications in Drug Discovery[2]

Bioisosterism & Ligand Design

This scaffold is a precursor to Pyrazolo[1,5-a]pyridines (via cyclodehydration), a privileged structure in kinase inhibitors (e.g., p38 MAP kinase).

-

Binding: In the OH-form , the molecule mimics a phenol, capable of acting as a donor-acceptor pair in a hydrophobic pocket.

-

Reactivity: The CH-form is the reactive species for electrophilic substitutions (e.g., halogenation, condensation with aldehydes) at the C4 position.

Reactivity Profile

-

Alkylation: Treating with alkyl halides in basic conditions (

) usually results in O-alkylation (kinetic) or N-alkylation (thermodynamic), but the C-alkylation (at C4) is a major competing pathway due to the stability of the CH-tautomer anion.

References

-

Holzer, W., et al. (2011). "Reactions and tautomeric behavior of 1-(2-pyridinyl)-1H-pyrazol-5-ols." Heterocycles, 83(7), 1567-1585.

- Elguero, J., et al. (2000). "The Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry, Vol 76. Academic Press.

-

Cambridge Structural Database (CSD). Crystal structures of related 1-(pyridin-2-yl)-pyrazol-5-ol derivatives (e.g., Refcode: VIXZOA).

-

Beilstein Journal of Organic Chemistry. (2014). "Use of activated enol ethers in the synthesis of pyrazoles." Beilstein J. Org. Chem. 10, 70–76.

-

PubChem Compound Summary. "1-(6-Chloropyridin-2-yl)-1H-pyrazol-5-ol" (and related analogs).

Sources

Literature review on 1-(6-Chloropyridin-2-yl)-1H-pyrazol-5-ol derivatives

Part 1: Executive Summary

The 1-(6-chloropyridin-2-yl)-1H-pyrazol-5-ol scaffold represents a critical structural motif in modern agrochemical and pharmaceutical discovery. This bicyclic system serves as the foundational pharmacophore for a class of ryanodine receptor modulators (anthranilic diamides) and has emerged as a versatile template for kinase inhibition in oncology.[1]

The molecule is chemically distinct due to the electron-withdrawing nature of the 6-chloropyridine ring, which significantly alters the pKa and tautomeric equilibrium of the pyrazole core compared to simple phenyl-pyrazoles. This guide provides a comprehensive technical analysis of its synthesis, structural dynamics, and reactivity, designed to support laboratory autonomy and experimental precision.

Part 2: Chemical Architecture & Tautomerism[1]

The Tautomeric Equilibrium

The "pyrazol-5-ol" designation is chemically ambiguous without context. In solution, these derivatives exist in a dynamic equilibrium between three forms: the OH-tautomer (5-hydroxy), the CH-tautomer (ketone), and the NH-tautomer (less common in N1-substituted systems).

For 1-(6-chloropyridin-2-yl) derivatives, the equilibrium is heavily influenced by the pyridine ring. The electron-deficient 6-chloropyridine moiety withdraws electron density from the pyrazole N1, reducing the basicity of the system and often stabilizing the CH-tautomer (pyrazolone) form in non-polar solvents (CDCl₃), while polar protic solvents (DMSO-d6) may shift the equilibrium toward the OH-form via hydrogen bonding stabilization.

Visualization: Tautomeric States

The following diagram illustrates the proton transfer pathways defining this equilibrium.

Caption: Tautomeric equilibrium between the aromatic 5-ol and non-aromatic 5-one forms, modulated by the N1-substituent.

Part 3: Synthesis Strategy & Regioselectivity

The construction of the 1-(6-chloropyridin-2-yl)-pyrazole core relies on the condensation of 2-hydrazino-6-chloropyridine with

The Regioselectivity Challenge

When reacting a hydrazine (

-

3-Methyl isomer: Formed by initial attack of the terminal hydrazine nitrogen (

) on the ketone carbonyl.[1] -

5-Methyl isomer: Formed by initial attack of the terminal hydrazine nitrogen on the ester carbonyl (less common under standard conditions).[1]

Field Insight: For 2-hydrazinopyridines, the terminal

Experimental Workflow: Core Synthesis

Caption: Standard synthetic pathway via condensation-cyclization sequence yielding the 3-methyl isomer.

Part 4: Experimental Protocols

Protocol A: Synthesis of 1-(6-Chloropyridin-2-yl)-3-methyl-1H-pyrazol-5-ol

Objective: To synthesize the core scaffold on a 10 mmol scale.

Reagents:

-

2-Hydrazino-6-chloropyridine (1.44 g, 10 mmol)

-

Ethyl acetoacetate (1.30 g, 10 mmol)

-

Ethanol (Absolute, 20 mL)

-

Acetic Acid (Catalytic, 0.5 mL)

Procedure:

-

Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Addition: Dissolve 2-hydrazino-6-chloropyridine in ethanol (20 mL). Add ethyl acetoacetate dropwise at room temperature.

-

Catalysis: Add glacial acetic acid (0.5 mL) to catalyze the hydrazone formation.

-

Reflux: Heat the mixture to reflux (

) for 4–6 hours. Monitor reaction progress via TLC (Eluent: 50% Ethyl Acetate in Hexanes). The hydrazine starting material should disappear.[1] -

Workup: Cool the reaction mixture to

in an ice bath. The product typically precipitates as a solid.[1] -

Purification: Filter the precipitate and wash with cold ethanol (

). If no precipitate forms, concentrate the solvent under reduced pressure and recrystallize the residue from ethanol/water.[1] -

Validation:

Protocol B: Chlorination at C-4 Position

Context: The C-4 position is highly nucleophilic.[1] Chlorination here is a key step for generating bioactive analogs (e.g., for subsequent coupling).[1]

Reagents:

-

Core Pyrazole (from Protocol A)[1]

-

Sulfuryl Chloride (

) or N-Chlorosuccinimide (NCS) -

Dichloromethane (DCM) or Acetonitrile[1]

Procedure:

-

Dissolve the pyrazole (1.0 eq) in DCM.[1]

-

Cool to

.[1][2] -

Add

(1.1 eq) dropwise.[1] -

Stir at room temperature for 1 hour.

-

Quench with water, extract with DCM, and dry over

.

Part 5: Data Presentation

The following table summarizes the physicochemical profiles of the core scaffold and its common derivatives.

| Property | 1-(6-Cl-Py)-3-Me-Pyrazol-5-ol | 1-(6-Cl-Py)-3-Br-Pyrazol-5-carboxylic acid |

| Molecular Weight | 209.63 g/mol | ~316.5 g/mol |

| Appearance | Pale Yellow Solid | Brown/Tan Solid |

| Melting Point | 160–165 °C (Typical range) | 208–212 °C |

| Solubility | Soluble in DMSO, DMF, hot EtOH | Soluble in DMSO, dilute base |

| pKa (Acidic) | ~6.5–7.5 (OH group) | ~3.5 (COOH group) |

| Key NMR Signal | N/A | |

| CAS No. (Related) | 1240970-17-5 (Ester derivative) | 500011-86-9 |

Note: Melting points depend heavily on the specific tautomeric form crystallized and purity.

Part 6: References

-

Regioselective Synthesis of Pyrazoles:

-

Structural Characterization (Analogous Systems):

-

Agrochemical Relevance (Diamides):

-

General Pyrazolone Chemistry:

Sources

Technical Guide: 1-(6-Chloropyridin-2-yl)-1H-pyrazol-5-ol in Agrochemical Discovery

The following technical guide details the chemistry, synthesis, and application of 1-(6-Chloropyridin-2-yl)-1H-pyrazol-5-ol , a critical heterocyclic scaffold in the development of modern crop protection agents.

Executive Summary & Strategic Importance

The molecule 1-(6-Chloropyridin-2-yl)-1H-pyrazol-5-ol represents a specialized isomeric scaffold within the N-pyridylpyrazole class.[1] While its structural isomer, the 3-chloropyridin-2-yl derivative, serves as the backbone for blockbuster anthranilic diamide insecticides (e.g., Chlorantraniliprole), the 6-chloro isomer functions as a vital tool for Structure-Activity Relationship (SAR) profiling , resistance management exploration , and metabolic stability enhancement .

In agrochemical design, this building block offers distinct steric and electronic properties:

-

Lipophilicity Modulation: The chlorine atom at the C6 position of the pyridine ring alters the logP and solubility profile compared to the C3 isomer.

-

Binding Pocket Probe: It allows researchers to probe the steric tolerance of the Ryanodine Receptor (RyR) binding site, specifically the region interacting with the pyridine moiety.[2]

-

Metabolic Blocking: Substitution at the 6-position can block metabolic oxidation at the susceptible ortho-position of the pyridine ring.

Chemical Structure & Tautomeric Dynamics[1][3][4]

Understanding the tautomerism of 1-substituted pyrazol-5-ols is non-negotiable for successful functionalization. This molecule does not exist as a static "ol" but fluctuates between three tautomeric forms, influenced by solvent polarity and temperature.[1][2]

The Tautomeric Triad

-

OH-form (Enol): Predominant in non-polar solvents; essential for O-alkylation/acylation.[1]

-

NH-form (Pyrazolone): Often solid-state dominant; leads to N-alkylation (usually undesired).[1]

-

CH-form (Keto): The reactive species for electrophilic substitution at the C4 position (e.g., halogenation).[1]

Visualizing the Equilibrium

The following diagram illustrates the tautomeric shifts and their impact on reactivity.

Strategic Synthesis: The Hydrazine-Maleate Route

The most robust synthesis for agrochemical applications involves the condensation of a hydrazine derivative with a dicarbonyl equivalent.[1] For high-value intermediates, the Regioselective Hydrazine Substitution followed by Cyclization-Oxidation is the industry standard.

Retrosynthetic Pathway[1]

-

Target: 1-(6-Chloropyridin-2-yl)-1H-pyrazol-5-ol (often carrying a C3-carboxylate).[1]

-

Precursors: 2,6-Dichloropyridine + Diethyl Maleate (or Fumarate).[1][2]

-

Key Challenge: Ensuring the hydrazine displaces only one chlorine atom on the pyridine ring.

Detailed Workflow Diagram

Experimental Protocols

The following protocols are designed for high reproducibility in a research setting.

Protocol A: Synthesis of 2-Chloro-6-hydrazinopyridine

This step requires strict stoichiometry to prevent the formation of the bis-hydrazino byproduct.

-

Setup: Charge a 500 mL round-bottom flask with 2,6-Dichloropyridine (14.8 g, 100 mmol) and Ethanol (150 mL).

-

Addition: Add Hydrazine Hydrate (80% aq., 15 mL, ~250 mmol) dropwise over 20 minutes at room temperature. Note: Excess hydrazine is used to statistically favor mono-substitution.[1]

-

Reaction: Reflux the mixture at 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1][2] The starting material spot (Rf ~0.[1]8) should disappear, replaced by the product (Rf ~0.4) and a baseline spot (bis-hydrazino).[1]

-

Workup: Cool to room temperature. Concentrate under reduced pressure to remove ethanol and excess hydrazine.[1][2]

-

Purification: Resuspend the residue in water (100 mL) and stir vigorously. The mono-substituted product precipitates as a beige solid.[1] Filter, wash with cold water, and dry.[2]

-

Yield Target: 85–90%.

-

Validation: 1H NMR (DMSO-d6) should show distinct pyridine protons and a broad hydrazine peak.

-

Protocol B: Cyclization to Pyrazol-5-ol (Maleate Route)

This generates the 3-carboxylate derivative, the primary building block for diamides.

-

Cyclization: Dissolve 2-Chloro-6-hydrazinopyridine (10 mmol) in Glacial Acetic Acid (20 mL). Add Diethyl Maleate (11 mmol).

-

Heating: Reflux for 6–8 hours. The hydrazine nitrogen attacks the ester carbonyls, cyclizing to form the pyrazolidinone (non-aromatic).[2]

-

Oxidation (In-situ): To aromatize the ring to the pyrazol-5-ol , cool the mixture to 60°C and slowly add Bromine (10 mmol) or Sulfuryl Chloride (10 mmol) dropwise. Stir for 1 hour.

-

Isolation: Pour the reaction mixture into ice water. The product, Ethyl 1-(6-chloropyridin-2-yl)-5-hydroxypyrazole-3-carboxylate , will precipitate.

-

Purification: Recrystallize from Ethanol/Water.

Functionalization & SAR Logic

Once the 5-ol scaffold is secured, it serves as a divergence point for library generation.[1][2]

Conversion to 5-Halo Derivatives

The "5-ol" is rarely the final active motif. It is typically converted to a 5-chloro or 5-bromo group to facilitate coupling with anthranilic acids or to modulate electronics.[1]

-

Conditions: Reflux neat or in Toluene with a catalytic amount of DMF (Vilsmeier-Haack conditions).

-

Outcome: Converts the C5-OH to C5-Cl.[1] This activates the C5 position for potential nucleophilic attacks or serves as a stable hydrophobic moiety in the final insecticide.[1][2]

Comparative SAR Data (Model)

The following table summarizes the impact of the 6-chloro vs. 3-chloro substitution on key physicochemical parameters relevant to agrochemical performance.

| Parameter | 3-Cl Isomer (Commercial Standard) | 6-Cl Isomer (Target Scaffold) | Impact on Efficacy |

| Steric Bulk | Ortho to Pyrazole (High Twist) | Meta to Pyrazole (Lower Twist) | 6-Cl allows a flatter confirmation between rings, potentially altering receptor fit.[1] |

| Metabolic Liability | C6 is open to oxidation | C6 is blocked by Cl | 6-Cl isomer often shows higher metabolic stability (longer half-life).[1] |

| Lipophilicity (LogP) | ~2.5 (Variable by R-groups) | ~2.7 | 6-Cl is slightly more lipophilic due to shielding effects.[1] |

| Synthesis Cost | High (Regioselectivity issues) | Moderate (Symmetric SM) | 6-Cl route is generally cleaner due to symmetric 2,6-dichloropyridine start.[1] |

References

-

Holzer, W., et al. (2011). "Reactions and tautomeric behavior of 1-(2-pyridinyl)-1H-pyrazol-5-ols."[1][6] Heterocycles, 83(7), 1567-1585.[2] Link

-

Lahm, G. P., et al. (2005). "Insecticidal anthranilic diamides: A new class of potent ryanodine receptor activators."[1][2] Bioorganic & Medicinal Chemistry Letters, 15(22), 4898-4906.[2] Link[1]

-

Selby, T. P., et al. (2016). "Discovery of Cyantraniliprole, a potent and broad-spectrum anthranilic diamide insecticide."[1][2] Bioorganic & Medicinal Chemistry Letters, 26(20), 4967-4973. Link[1]

-

FMC Corporation. (2010).[1][2] "Process for the preparation of 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid." U.S. Patent 7,745,638.[1][2] Link

-

Syngenta Participations AG. (2008).[1][2] "Process for the preparation of 1-aryl-pyrazole-3-carboxylic acid derivatives." World Intellectual Property Organization, WO2008125245.[1][2] Link

Sources

Coordination chemistry potential of 1-(6-Chloropyridin-2-yl)-1H-pyrazol-5-ol

An In-Depth Technical Guide to the Coordination Chemistry of 1-(6-Chloropyridin-2-yl)-1H-pyrazol-5-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the coordination chemistry potential of 1-(6-chloropyridin-2-yl)-1H-pyrazol-5-ol. This heterocyclic ligand, possessing a unique combination of a pyrazole-5-ol core and a 6-chloropyridine substituent, presents a rich and versatile platform for the design of novel metal complexes. We will explore its inherent structural features, particularly its tautomerism, and delineate its potential coordination modes with various metal ions. This guide offers a theoretical framework for understanding its chelating behavior, practical protocols for the synthesis and characterization of its metal complexes, and an overview of potential applications in catalysis, materials science, and medicinal chemistry. The insights provided herein are intended to equip researchers with the foundational knowledge required to exploit the full potential of this promising ligand in the development of new functional materials and therapeutic agents.

Introduction: The Significance of Pyrazole-Based Ligands

Pyrazole and its derivatives are a cornerstone of coordination chemistry, prized for their ability to form stable complexes with a wide array of metal ions, including transition metals, lanthanides, and actinides.[1] The versatility of the pyrazole ring, with its two adjacent nitrogen atoms, allows it to act as a monodentate, bidentate, or bridging ligand, facilitating the construction of diverse supramolecular structures such as metal-organic frameworks (MOFs) and coordination polymers.[1] The electronic and steric properties of pyrazole-based ligands can be finely tuned through substitution, making them highly adaptable for applications ranging from catalysis to drug delivery.[1][2]

The subject of this guide, 1-(6-chloropyridin-2-yl)-1H-pyrazol-5-ol, is a particularly compelling ligand. It integrates three key functional components into a single molecular scaffold:

-

A pyrazol-5-ol ring , which can exist in multiple tautomeric forms and offers a deprotonatable hydroxyl group for forming strong anionic chelates.

-

A pyridin-2-yl substituent , which introduces an additional nitrogen donor atom, creating a classic bidentate N,N chelate motif with the adjacent pyrazole nitrogen.

-

A chloro-substituent on the pyridine ring, which modulates the electronic properties of the ligand and can influence the reactivity and stability of its metal complexes.

This unique combination of features suggests a rich coordination chemistry with the potential to yield complexes with novel structural, electronic, and reactive properties.

Ligand Synthesis and Physicochemical Properties

Synthesis

The synthesis of 1-(substituted-pyridin-2-yl)-1H-pyrazol-5-ol derivatives is typically achieved through a condensation reaction between a substituted 2-hydrazinopyridine and a β-ketoester, such as ethyl acetoacetate, followed by cyclization.

General Synthetic Protocol:

-

Formation of Hydrazine: The starting material, 2,6-dichloropyridine, is reacted with hydrazine hydrate in a suitable solvent like ethanol under reflux to yield 6-chloro-2-hydrazinopyridine.[3]

-

Condensation and Cyclization: The resulting hydrazine derivative is then condensed with a β-dicarbonyl compound, such as diethyl malonate or a similar reagent, in an alcoholic solvent.[4][5] The reaction mixture is typically refluxed, often in the presence of a base, to promote the cyclization that forms the pyrazol-5-ol ring.

-

Purification: The crude product is isolated by filtration after cooling or by pouring the reaction mixture into ice-water.[4] Recrystallization from a suitable solvent like ethanol is then performed to obtain the pure ligand.

Tautomerism: A Critical Feature

A crucial aspect of 1H-pyrazol-5-ol chemistry is its existence in multiple tautomeric forms. The equilibrium between these forms is sensitive to the solvent, temperature, and the nature of substituents.[6][7] For 1-(6-Chloropyridin-2-yl)-1H-pyrazol-5-ol, three primary tautomers are possible.

-

OH-form (A): The aromatic 1H-pyrazol-5-ol form.

-

NH-form (B): The 1,2-dihydro-3H-pyrazol-3-one form.

-

CH-form (C): The 2,4-dihydro-3H-pyrazol-3-one form.

Studies on analogous 1-aryl-substituted pyrazol-5-ones have shown that in non-polar solvents like chloroform, the OH and CH forms often predominate, while an increase in solvent polarity can favor the NH form.[6][7] The presence of the pyridine nitrogen can further influence this equilibrium through intramolecular hydrogen bonding. Spectroscopic techniques, particularly ¹H and ¹³C NMR, are invaluable for studying this tautomerism in solution.[6][8][9] For instance, the chemical shift of the C4 carbon in the pyrazole ring is significantly different between the tautomers, appearing around 88 ppm for the OH-form and 43 ppm for the CH-form in similar systems.[6]

Caption: Prototropic tautomerism in 1-substituted-1H-pyrazol-5-ols.

Coordination Chemistry: A Theoretical Framework

The multi-functional nature of 1-(6-chloropyridin-2-yl)-1H-pyrazol-5-ol allows for several distinct coordination modes, making it a highly versatile ligand. The operative mode will depend on factors such as the metal ion's identity, the reaction stoichiometry, and the presence or absence of a base.

Bidentate N,N-Chelation

The most intuitive coordination mode involves the nitrogen atom of the pyridine ring and the N2 atom of the pyrazole ring. This forms a stable five-membered chelate ring, a common and favorable arrangement in coordination chemistry. In this mode, the ligand acts as a neutral bidentate donor. This type of coordination is well-documented for ligands containing a pyridyl group attached to a pyrazole ring.[10]

Bidentate N,O-Chelation

Upon deprotonation of the hydroxyl group at the C5 position, the ligand becomes an anionic N,O-bidentate chelator. Coordination occurs through the pyridine nitrogen and the pyrazolate oxygen atom. This mode is often favored by harder metal ions and is facilitated by the addition of a base during synthesis. The formation of a six-membered chelate ring in this fashion is also highly stable. Pyrazolone-based ligands frequently coordinate through a bidentate O,O'-chelating form, particularly when functionalized at the C4 position, but N,O chelation is also a prominent binding mode.[11]

Caption: Primary bidentate coordination modes of the ligand.

Bridging and Other Modes

In polynuclear complexes, the pyrazole ring can act as a bridge between two metal centers.[12] Although less common for this specific ligand architecture compared to N,N or N,O chelation, it remains a possibility, particularly in reactions with specific metal-to-ligand ratios. Furthermore, monodentate coordination through the pyridine nitrogen is also possible, especially if strong steric hindrance prevents chelation.[13]

Synthesis and Characterization of Metal Complexes

General Synthetic Protocol

The following is a generalized, field-proven protocol for the synthesis of transition metal complexes with 1-(6-chloropyridin-2-yl)-1H-pyrazol-5-ol.

Objective: To synthesize a generic [M(L)₂] or [M(L)₂X₂] complex (where L is the ligand, M is a transition metal like Ni(II), Cu(II), or Co(II), and X is an anion like Cl⁻).

Materials:

-

1-(6-Chloropyridin-2-yl)-1H-pyrazol-5-ol (Ligand, L)

-

Metal salt (e.g., NiCl₂·6H₂O, Cu(OAc)₂·H₂O, Co(ClO₄)₂·6H₂O)

-

Solvent (e.g., Methanol, Ethanol, Acetonitrile)

-

Base (optional, for deprotonation, e.g., Triethylamine, Sodium methoxide)

Step-by-Step Methodology:

-

Ligand Dissolution: Dissolve the ligand (2 molar equivalents) in a suitable volume of the chosen solvent (e.g., 20 mL of ethanol) with gentle heating and stirring.

-

Base Addition (for N,O-Chelation): If the anionic N,O-chelation mode is desired, add a stoichiometric amount of base (e.g., 2 equivalents of triethylamine) to the ligand solution and stir for 10-15 minutes. This step facilitates the deprotonation of the pyrazol-5-ol group.

-

Metal Salt Dissolution: In a separate flask, dissolve the metal salt (1 molar equivalent) in a minimum amount of the same solvent.

-

Complexation Reaction: Add the metal salt solution dropwise to the stirring ligand solution at room temperature or slightly elevated temperature (e.g., 50 °C).

-

Observation and Reflux: A color change and/or the formation of a precipitate often indicates complex formation. The reaction mixture is typically stirred under reflux for several hours (e.g., 2-6 hours) to ensure completion.[4]

-

Isolation: Allow the mixture to cool to room temperature. If a precipitate has formed, collect it by vacuum filtration. If the complex is soluble, the product can be precipitated by slow evaporation of the solvent or by the addition of a less polar co-solvent (e.g., diethyl ether).

-

Purification: Wash the isolated solid with cold solvent and then with a non-polar solvent like hexane to remove any unreacted starting materials. The product can be further purified by recrystallization.

Caption: General workflow for synthesis and characterization of complexes.

Essential Characterization Techniques

The successful synthesis and structural elucidation of the complexes rely on a combination of spectroscopic and analytical methods.

| Technique | Purpose | Expected Observations for Complexation |

| FT-IR Spectroscopy | Identify functional group coordination. | Shift in ν(C=N) of pyridine/pyrazole rings. Disappearance of broad ν(O-H) band upon deprotonation. Appearance of new low-frequency bands corresponding to ν(M-N) and ν(M-O) (typically < 600 cm⁻¹).[14] |

| UV-Vis Spectroscopy | Probe electronic transitions. | Shift in ligand-centered π→π* transitions. Appearance of new, lower energy ligand-to-metal (LMCT) or metal-to-ligand (MLCT) charge-transfer bands. For d-block metals, weak d-d transition bands may be visible in the visible region.[10] |

| ¹H & ¹³C NMR | Determine structure for diamagnetic (e.g., Zn(II), Cd(II)) complexes. | Significant shifts in the chemical shifts of protons and carbons near the coordination sites (pyridine and pyrazole rings) compared to the free ligand.[8] |

| Single-Crystal X-ray | Unambiguously determine solid-state structure. | Provides precise bond lengths, bond angles, coordination geometry (e.g., octahedral, tetrahedral, square planar), and intermolecular interactions.[15][16][17][18] |

| Elemental Analysis | Confirm empirical formula. | Experimental percentages of C, H, and N should match the calculated values for the proposed complex stoichiometry. |

| Mass Spectrometry | Determine molecular weight. | The molecular ion peak [M]⁺ or fragments like [M-L]⁺ can confirm the composition of the complex. |

Potential Applications and Future Directions

The unique structural and electronic features imparted by the 1-(6-chloropyridin-2-yl)-1H-pyrazol-5-ol ligand suggest that its metal complexes could be valuable in several advanced applications.

Medicinal and Bioinorganic Chemistry

Nitrogen-based heterocyclic ligands and their metal complexes are of immense interest in drug development.[19][20] Pyrazole derivatives are known to possess a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[2][19] The coordination of a metal ion can enhance the therapeutic efficacy of an organic ligand.[21] Given that the chloropyridine moiety is a common feature in many bioactive molecules,[22][23] these complexes are prime candidates for screening as:

-

Anticancer Agents: Transition metal complexes can interact with biomolecules like DNA and proteins, potentially acting as enzyme inhibitors.[2]

-

Antimicrobial Agents: The development of new antimicrobial agents is a global health priority, and metal complexes have shown promise against resistant bacterial and fungal strains.[19][20]

Homogeneous Catalysis

Pyrazole-based metal complexes have demonstrated significant potential as catalysts. For instance, cobalt complexes with pyrazole ligands have been used as catalyst precursors for oxidation reactions.[2] The well-defined coordination sphere and tunable electronic properties of complexes derived from 1-(6-chloropyridin-2-yl)-1H-pyrazol-5-ol could be leveraged to design catalysts for reactions such as:

-

Oxidation of hydrocarbons.

-

Polymerization reactions.

-

Carbon-carbon coupling reactions.

Materials Science

The ability of pyrazole ligands to act as versatile linkers is fundamental to the construction of MOFs and coordination polymers.[1] By carefully selecting metal ions with specific geometric preferences (e.g., linear, tetrahedral, octahedral), it may be possible to assemble extended networks with this ligand. Such materials could exhibit interesting properties for applications in:

-

Gas storage and separation.

-

Luminescence and sensing.

-

Molecular magnetism.

Future Research

To fully unlock the potential of this ligand, future research should focus on:

-

Systematic Synthesis: Prepare a series of complexes with various first-row and second-row transition metals to study how the metal ion influences the structure and properties.

-

Structural Elucidation: Obtain single-crystal X-ray structures to definitively confirm the coordination modes and understand the subtle structural variations.

-

Computational Studies: Employ Density Functional Theory (DFT) to model the electronic structure, stability, and spectroscopic properties of the complexes, complementing experimental findings.[16][17]

-

Application-Oriented Screening: Systematically evaluate the synthesized complexes for catalytic activity in benchmark reactions and for biological activity against relevant cancer cell lines and microbial strains.

References

-

Al-Yasari, A. Z., & Al-Ghamdi, M. S. (2023). Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. PMC. Available at: [Link]

-

Holzer, W., et al. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. MDPI. Available at: [Link]

-

Request PDF. (n.d.). Transition metal complexes with pyrazole carboxylic acid ligands. ResearchGate. Available at: [Link]

-

Lyubartseva, G. (2024). Coordination Complexes of Cobalt with Pyrazole-Based Ligands and Potential Applications. Canadian Center of Science and Education. Available at: [Link]

-

Lyubartseva, G. (2024). Coordination Complexes of Cobalt with Pyrazole-Based Ligands and Potential Applications. International Journal of Chemistry. Available at: [Link]

-

Ośmiałowski, B., et al. (2009). Tautomeric forms study of 1H-(2′-pyridyl)-3-methyl-5-hydroxypyrazole and 1H-(2′-pyridyl)-3-phenyl-5-hydroxypyrazole. Synthesis, structure, and cytotoxic activity of their complexes with palladium(II) ions. Taylor & Francis Online. Available at: [Link]

-

El-Aal, F. A. (2012). Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. ResearchGate. Available at: [Link]

-

Marchetti, F., & Pettinari, C. (2015). Coordination modes of 5-pyrazolones: A solid-state overview. ResearchGate. Available at: [Link]

-

Holzer, W., et al. (2011). Reactions and tautomeric behavior of 1-(2-pyridinyl)-1H-pyrazol-5-ols. Semantic Scholar. Available at: [Link]

-

Chkirate, K., et al. (2021). Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity. PMC. Available at: [Link]

-

Davydenko, M., et al. (2024). SYNTHESIS AND CHARACTERIZATION OF COORDINATION COMPOUNDS OF TRANSITION METALS BASED ON 5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE. ChemRxiv. Available at: [Link]

-

Holzer, W., et al. (2014). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journals. Available at: [Link]

-

Al-Hamdani, A. A. S., & Al-Khafaji, Y. M. F. (2024). Review on Preparation, Coordination and Clinical Chemistry of 2-Pyrazoline Derivatives. Asian Journal of Chemistry. Available at: [Link]

-

Chkirate, K., et al. (2021). Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity. Semantic Scholar. Available at: [Link]

-

Kumar, G., et al. (2024). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. PMC. Available at: [Link]

-

Truffer, J., et al. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. MDPI. Available at: [Link]

-

Kotaiah, S., et al. (2014). SYNTHESIS OF 4-CHLORO-2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-6-METHYLPYRIMIDINE. Hetero Letters. Available at: [Link]

-

Kavitha, N. V., et al. (2011). Synthesis and antimicrobial activities of some new pyrazole derivatives. Der Pharma Chemica. Available at: [Link]

-

El-Metwaly, N., & El-Geyd, A. (2021). Nitrosopyrazolone Metal Complexes, Synthesis, Characterization and Biological Studies. SAS Journal of Chemistry. Available at: [Link]

-

Elsherif, K. M., et al. (2021). Complexation of Pyrazole Based Ligands with Ag (I): Spectrophotometric Studies in Mixed Solvent (EtOH-H2O). Arabian Journal of Chemistry and Environmental Research. Available at: [Link]

-

Usoltsev, A. N., et al. (2024). Crystal structure of bis{5-(4-chlorophenyl)-3-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-1H-1,2,4-triazol-1-ido}nickel(II) methanol disolvate. PMC. Available at: [Link]

-

Radi, S., et al. (2016). X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol. Scilit. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available at: [Link]

-

Sukhikh, T. S., et al. (2023). Chemical Diversity of Mo5S5 Clusters with Pyrazole: Synthesis, Redox and UV-vis-NIR Absorption Properties. MDPI. Available at: [Link]

-

Radi, S., et al. (2016). X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol. PubMed. Available at: [Link]

-

Baashen, M. A., et al. (2020). The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide. Cardiff University. Available at: [Link]

-

Sahu, M., et al. (2022). Synthesis, characterization, X-ray crystal structure and Hirshfeld surface analysis of Ni(II) complex of 1,2-bis(pyridin-2-ylmethylene)hydrazine. European Journal of Chemistry. Available at: [Link]

Sources

- 1. Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their ApplicationsA Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ccsenet.org [ccsenet.org]

- 3. heteroletters.org [heteroletters.org]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Pyrazole synthesis [organic-chemistry.org]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. BJOC - Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism [beilstein-journals.org]

- 10. mocedes.org [mocedes.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. chemrxiv.org [chemrxiv.org]

- 14. ajgreenchem.com [ajgreenchem.com]

- 15. Crystal structure of bis{5-(4-chlorophenyl)-3-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-1H-1,2,4-triazol-1-ido}nickel(II) methanol disolvate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scilit.com [scilit.com]

- 17. X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis, characterization, X-ray crystal structure and Hirshfeld surface analysis of Ni(II) complex of 1,2-bis(pyridin-2-ylmethylene)hydrazine | European Journal of Chemistry [eurjchem.com]

- 19. Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. saudijournals.com [saudijournals.com]

- 22. Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

Suppliers and pricing for research-grade 1-(6-Chloropyridin-2-yl)-1H-pyrazol-5-ol

As a Senior Application Scientist navigating the complex landscape of drug discovery and custom chemical sourcing, I approach the procurement of highly specialized building blocks not merely as a purchasing exercise, but as a strategic chemical operation.

The compound 1-(6-Chloropyridin-2-yl)-1H-pyrazol-5-ol represents a highly functionalized, electron-deficient heteroaryl scaffold. Pyrazole derivatives of this nature are critical pharmacophores, heavily utilized in the design of kinase inhibitors and glucosylceramide synthase (GCS) inhibitors targeting lysosomal storage diseases and neurodegenerative disorders[1].

Because this specific molecule is a niche intermediate, it is rarely stocked as an off-the-shelf catalog item in bulk quantities. Therefore, researchers must pivot to a precursor-driven custom synthesis strategy. This whitepaper outlines the retrosynthetic logic, precursor sourcing economics, and a self-validating experimental protocol to generate research-grade (>98% purity) material.

Retrosynthetic Strategy & Precursor Sourcing

The most efficient retrosynthetic disconnection of the pyrazol-5-ol core cleaves the pyrazole ring, tracing back to a hydrazine and a 1,3-dielectrophile (such as a

This precursor (Molecular Weight: 143.57 g/mol , XLogP3: 1.4)[3] provides the pre-halogenated pyridine scaffold. It is a reactive, crystalline solid classified under GHS hazard codes including H302 (Harmful if swallowed) and H315 (Causes skin irritation), necessitating standard PPE and fume hood handling,[4].

Quantitative Sourcing Data: Precursor Economics

Rather than contracting a Custom Research Organization (CRO) for the final molecule immediately, sourcing the hydrazine precursor allows for rapid, cost-effective in-house synthesis. Below is a comparative analysis of the supplier landscape for 2-Chloro-6-hydrazinopyridine.

| Supplier | Purity Grade | Scale | Estimated Price (USD) | Lead Time |

| TCI Chemicals | >98.0% (GC) | 5 g | $110 - $130 | In Stock[4] |

| Sigma-Aldrich | >97.0% | 1 g | $60 - $80 | In Stock |

| PureSynth | >98.0% (GC) | 5 g | ~$190 | 1-2 Weeks[5] |

| Custom CRO (Bulk) | >99.0% (HPLC) | 1 kg | $3,500 - $4,000 | 4-6 Weeks |

Note: Pricing is based on 2026 market estimates for research-grade materials. Bulk scaling significantly reduces the per-gram cost.

Field-Proven Synthesis Protocol

To convert the sourced 2-Chloro-6-hydrazinopyridine into 1-(6-Chloropyridin-2-yl)-1H-pyrazol-5-ol, we employ a Knoevenagel-Michael type condensation followed by intramolecular cyclization.

Causality & Experimental Logic: The reaction utilizes ethyl 3-ethoxyacrylate as the dielectrophile. The primary amine of the hydrazine selectively attacks the highly electrophilic

Step-by-Step Methodology

-

Preparation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-6-hydrazinopyridine (5.0 g, 34.8 mmol, 1.0 eq) in 50 mL of absolute ethanol.

-

Causality: Absolute ethanol is chosen because it prevents premature hydrolysis of the ester precursor and provides an optimal boiling point (78°C) to drive the thermodynamic cyclization of the intermediate hydrazone.

-

-

Addition: Cool the solution to 0°C using an ice bath. Add ethyl 3-ethoxyacrylate (5.5 g, 38.3 mmol, 1.1 eq) dropwise over 15 minutes.

-

Causality: The low temperature controls the initial exothermic nucleophilic attack, suppressing unwanted double-alkylation side reactions.

-

-

Cyclization (Self-Validating Step): Attach a reflux condenser and heat the mixture to 80°C for 4-6 hours.

-

Validation Checkpoint: Monitor the reaction via LC-MS. The intermediate hydrazone (

-

-

Workup: Cool the reaction to room temperature and concentrate under reduced pressure. Triturate the crude, oily residue with 30 mL of cold diethyl ether.

-

Causality: The target product, a polar heterocyclic alcohol, readily precipitates in non-polar ether, while unreacted esters and lipophilic byproducts remain dissolved.

-

-

Purification: Filter the precipitate and recrystallize from an ethanol/water mixture (8:2 v/v). Dry under high vacuum to yield the final product as an off-white crystalline solid (Yield: 65-75%).

Make-vs-Buy: Economic Modeling for the Final Scaffold

If internal chemistry resources are constrained, outsourcing the synthesis of the final 1-(6-Chloropyridin-2-yl)-1H-pyrazol-5-ol is a viable alternative. The table below models the economic logic of in-house synthesis versus CRO procurement.

| Sourcing Strategy | Scale | Estimated Cost (USD) | Turnaround Time | Strategic Assessment |

| In-House Synthesis | 1 - 5 g | $300 (Reagents) + FTE | 1 Week | Pro: Immediate availability, high QC control.Con: Consumes internal bench time. |

| Custom Synthesis (CRO) | 10 - 50 g | $2,500 - $4,500 | 4 - 6 Weeks | Pro: Highly scalable, guaranteed >98% purity.Con: Higher upfront capital, longer lead time. |

| FTE Contract (CRO) | >100 g | $8,000 - $12,000 / mo | 1 - 2 Months | Pro: Ideal for iterative analog generation.Con: Requires active project management. |

Workflow Visualization

The following diagram maps the logical relationship between the precursor inputs, the self-validating reaction checkpoints, and the final Quality Control (QC) parameters required to certify the compound as research-grade.

Fig 1: Experimental workflow and self-validating QC checkpoints for the pyrazol-5-ol synthesis.

References

-

[1] Title: WO2023101895A1 - Fused pyrazole urea analogs as glucosylceramide synthase inhibitors | Source: Google Patents | URL:

-

[3] Title: 2-Chloro-6-hydrazinopyridine | C5H6ClN3 | CID 320004 | Source: PubChem - NIH | URL:[Link]

-

[5] Title: 2-Chloro-6-Hydrazinopyridine 98.0%(GC) | Source: PureSynth | URL: [Link]

Sources

- 1. WO2023101895A1 - Fused pyrazole urea analogs as glucosylceramide synthase inhibitors - Google Patents [patents.google.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-Chloro-6-hydrazinopyridine | C5H6ClN3 | CID 320004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Chloro-6-hydrazinopyridine | 5193-03-3 | TCI EUROPE N.V. [tcichemicals.com]

- 5. pure-synth.com [pure-synth.com]

Methodological & Application

Step-by-step synthesis of 1-(6-Chloropyridin-2-yl)-1H-pyrazol-5-ol

Application Note: High-Purity Synthesis of 1-(6-Chloropyridin-2-yl)-1H-pyrazol-5-ol

Executive Summary & Retrosynthetic Logic

The synthesis of 1-(6-Chloropyridin-2-yl)-1H-pyrazol-5-ol represents a critical workflow in the development of N-heterocyclic scaffolds, often utilized in the design of ryanodine receptor modulators and novel agrochemical agents.[1] This protocol details a convergent, two-step synthetic pathway designed for scalability and high regioselectivity.[2][1]

Expertise & Rationale:

The primary challenge in synthesizing N-aryl pyrazolones is controlling the regiochemistry during the cyclization of the hydrazine intermediate with the three-carbon electrophile.[2] While

The pathway consists of two key phases:[2][3][4]

-

Nucleophilic Aromatic Substitution (

): Selective mono-hydrazinolysis of 2,6-dichloropyridine. -

Cyclocondensation: Regioselective ring closure of the aryl hydrazine with a masked formyl-acetate equivalent.[1]

Safety & Pre-requisites

Critical Safety Advisory:

-

Hydrazine Hydrate: Highly toxic, potential carcinogen, and unstable.[1] All reactions involving hydrazine must be conducted in a functioning fume hood with appropriate scrubbing.[1]

-

2,6-Dichloropyridine: Irritant.[1] Avoid contact with skin and eyes.[1]

-

Waste Management: Aqueous waste streams containing hydrazine must be treated with bleach (sodium hypochlorite) to neutralize unreacted hydrazine before disposal.[1]

PPE Requirements:

-

Nitrile gloves (double-gloving recommended for hydrazine handling).[1]

-

Chemical splash goggles.[1]

-

Lab coat.[1]

Experimental Protocol

Phase 1: Synthesis of 2-Hydrazino-6-chloropyridine

This step exploits the symmetry of 2,6-dichloropyridine.[1] By controlling stoichiometry and temperature, we favor mono-substitution over di-substitution.[2][1]

Reagents:

-

2,6-Dichloropyridine (1.0 equiv)[5]

-

Hydrazine hydrate (5.0 equiv) — Excess is crucial to prevent dimer formation.[1]

Step-by-Step Methodology:

-

Dissolution: Charge a round-bottom flask with 2,6-dichloropyridine and Ethanol (EtOH). Stir until fully dissolved.

-

Addition: Add Hydrazine hydrate dropwise at room temperature over 10 minutes.

-

Reflux: Heat the system to reflux (

) for 6–8 hours. Monitor by TLC (System: 30% EtOAc in Hexanes).[1] The starting material spot ( -

Work-up:

-

Cool the mixture to room temperature.

-

Concentrate under reduced pressure to remove ethanol and excess hydrazine (use a trap containing bleach).[1]

-

Resuspend the residue in cold water.[2][1] The product often precipitates as a solid.[2][1][6]

-

Filter the solid, wash with cold water, and dry under vacuum.[2][1]

-

-

Validation: The intermediate should be an off-white solid.[1]

Phase 2: Cyclization to 1-(6-Chloropyridin-2-yl)-1H-pyrazol-5-ol

To achieve the 5-ol (tautomeric with pyrazolone) structure with no substituent at the 3-position, we react the hydrazine with Methyl (2E)-3-methoxyacrylate.[2][1][7] This reagent acts as a "formyl acetic acid" equivalent.[1]

Reagents:

-

Methanol (MeOH) or Ethanol (EtOH)[1]

-

Glacial Acetic Acid (Catalytic, 0.1 equiv) or Sodium Ethoxide (if basic conditions are preferred for precipitation).[1] Note: Acid catalysis is generally milder for this substrate.[2]

Step-by-Step Methodology:

-

Setup: In a clean reaction vessel, dissolve 2-Hydrazino-6-chloropyridine in MeOH.

-

Cyclization: Add Methyl (2E)-3-methoxyacrylate in one portion.

-

Reaction: Heat to reflux for 3–5 hours.

-

Crystallization: Cool the reaction mixture to

. The product, 1-(6-Chloropyridin-2-yl)-1H-pyrazol-5-ol , typically crystallizes out.[1] -

Purification: Filter the precipitate. Recrystallize from EtOH if necessary to remove trace uncyclized intermediates.[1]

Data Presentation & Analysis

Table 1: Process Parameters and Typical Yields

| Step | Reactant A | Reactant B | Solvent | Temp ( | Time (h) | Typical Yield |

| 1 | 2,6-Dichloropyridine | Hydrazine Hydrate (5 eq) | EtOH | 80 (Reflux) | 6-8 | 85-92% |

| 2 | 2-Hydrazino-6-Cl-Py | Methyl 3-methoxyacrylate | MeOH | 65 (Reflux) | 3-5 | 78-85% |

Table 2: Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| Step 1: Formation of bis-hydrazine dimer | Insufficient hydrazine excess | Ensure at least 5-10 equivalents of hydrazine hydrate are used.[2][1] |

| Step 2: Product remains oily/sticky | Incomplete cyclization or solvent trapping | Triturate the oil with diethyl ether or hexanes to induce crystallization.[2][1] |

| Step 2: Low Yield | Hydrolysis of ester prior to cyclization | Ensure anhydrous solvents are used; verify quality of Methyl 3-methoxyacrylate.[1] |

Visualization: Synthetic Pathway

The following diagram illustrates the reaction logic and flow, generated using Graphviz.

Caption: Figure 1. Convergent synthesis of 1-(6-Chloropyridin-2-yl)-1H-pyrazol-5-ol via hydrazine intermediate and subsequent cyclization with an acrylate equivalent.

References

-

BenchChem. (2025).[1][3][6] The Synthetic Pathway of Chlorantraniliprole: A Technical Guide. Retrieved from 3[1]

-

Eller, G. A., & Holzer, W. (2006).[1][7] A one-step synthesis of pyrazolone. Molbank, 2006(1), M464.[1][7] Retrieved from 7[1]

-

Asian Journal of Chemistry. (2014). Synthesis and Insecticidal Activity of Two New Chlorantraniliprole Derivatives. Vol. 26, No. 1. Retrieved from 10[1]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. CN102311424A - Method for synthesizing chlorantraniliprole key intermediate - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CN111423431A - Preparation method of chlorantraniliprole and intermediate thereof - Google Patents [patents.google.com]

- 5. Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 [quickcompany.in]

- 9. Preparation method of chlorantraniliprole and intermediate thereof - Eureka | Patsnap [eureka.patsnap.com]

- 10. asianpubs.org [asianpubs.org]

Application Note: Chemoselective Functionalization of 1-(6-Chloropyridin-2-yl)-1H-pyrazol-5-ol

This Application Note is designed for researchers utilizing 1-(6-Chloropyridin-2-yl)-1H-pyrazol-5-ol as a scaffold in medicinal chemistry or agrochemical synthesis.

The guide prioritizes the chemoselective functionalization of this bifunctional molecule, distinguishing between the electrophilic nature of the chloropyridine ring and the nucleophilic/tautomeric nature of the pyrazole core.

Executive Summary & Reactivity Profile

Molecule: 1-(6-Chloropyridin-2-yl)-1H-pyrazol-5-ol Core Utility: Bifunctional building block for N,N-bidentate ligands, anthranilic diamide insecticides (analogous to Chlorantraniliprole intermediates), and p38 MAP kinase inhibitors.

The Reactivity Triad

Successful functionalization requires navigating three distinct reactive sites. The molecule is not static; it exists in a tautomeric equilibrium that dictates reaction outcomes.

-

Site A: Pyridine C-6 (Electrophilic): The chlorine atom is activated by the adjacent pyridine nitrogen (

-position), making it highly susceptible to Nucleophilic Aromatic Substitution ( -

Site B: Pyrazole O-5 vs. N-2 (Nucleophilic): The 5-hydroxy group exists in equilibrium with the pyrazolone (keto) form.

-

Base Catalysis: Favors O-alkylation (ether formation) in polar aprotic solvents.

-

Neutral/Acidic: Favors the keto form, often leading to N-alkylation or C-alkylation side products if conditions are not controlled.

-

-

Site C: Pyrazole C-4 (Nucleophilic): The enamine-like character of the C-4 position makes it a "soft" nucleophile, ideal for Electrophilic Aromatic Substitution (

) such as halogenation or formylation.

Figure 1: Reactivity map illustrating the three orthogonal functionalization sites.

Protocol A: Functionalization of the Pyridine Ring (C-6)

Objective: Replacement of the C-Cl bond via Suzuki-Miyaura Cross-Coupling.[1] Challenge: The free 5-OH group can poison Pd-catalysts or undergo competitive O-arylation. Solution: Use of a mild base and specific solvent systems to maintain the catalytic cycle without protecting the hydroxyl group, or transient protection (e.g., silylation) if yields are low.

Optimized Suzuki-Miyaura Protocol

This protocol allows the direct coupling of aryl boronic acids to the C-6 position.

Reagents:

-

Substrate: 1-(6-Chloropyridin-2-yl)-1H-pyrazol-5-ol (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid (1.2–1.5 equiv)

-

Catalyst:

(3–5 mol%) — Preferred over -

Base:

(2.0 M aqueous solution, 3.0 equiv) -

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

-

Inert Setup: Charge a microwave vial or Schlenk tube with the substrate, aryl boronic acid, and

. Evacuate and backfill with Argon ( -

Solvation: Add degassed 1,4-Dioxane (concentration ~0.1 M) and the aqueous

solution. -

Reaction:

-

Thermal: Heat to 90°C for 12–16 hours.

-

Microwave (Recommended): Heat to 110°C for 30–60 minutes.

-

-

Workup: Cool to RT. Acidify carefully with 1M HCl to pH ~4 (to protonate the pyrazole-OH). Extract with EtOAc (

). -

Purification: The product often precipitates upon acidification or requires flash chromatography (MeOH/DCM gradient).

Mechanistic Insight: The 2-pyridyl position activates the C-Cl bond, facilitating oxidative addition even with less electron-rich ligands. However, the basic conditions will deprotonate the 5-OH (pKa ~6-7). The resulting phenoxide-like species is soluble in the aqueous phase, which is why vigorous stirring/biphasic conditions (Dioxane/Water) are critical for phase transfer.

Protocol B: Regioselective O-Alkylation of the Pyrazole

Objective: Capping the 5-OH group to form an ether, preventing tautomerization and locking the aromatic system.

Challenge: Competitive N-alkylation at the N-2 position.

Control Factor: Solvent polarity and "Hard/Soft" Acid-Base theory. Hard electrophiles (alkyl halides) with hard bases (

O-Alkylation Protocol

Reagents:

-

Electrophile: Alkyl Iodide/Bromide (1.1 equiv)

-

Base:

(anhydrous, 1.5 equiv) or -

Solvent: DMF (Dimethylformamide) or Acetone (anhydrous)

Step-by-Step Methodology:

-

Deprotonation: Dissolve the substrate in DMF (0.2 M) and add

. Stir at RT for 15 minutes. The solution will likely turn yellow/orange as the anion forms. -

Addition: Add the Alkyl Halide dropwise.

-

Incubation: Stir at RT to 60°C (depending on steric bulk of electrophile) for 2–4 hours.

-

Note: High temperatures (>80°C) increase the risk of N-alkylation (thermodynamic product).

-

-

Quench: Pour into ice-water.

-

Isolation: The O-alkylated product is typically less soluble in water than the starting material and may precipitate. Filter or extract with EtOAc.

Data Verification (NMR):

-

O-Alkylation: Observe a chemical shift for the pyrazole C-4 proton (

5.5–6.0 ppm). -

N-Alkylation: The C-4 proton often shifts downfield, and the symmetry of the pyrazole ring changes distinctively.

Protocol C: C-4 Halogenation (Electrophilic Substitution)

Objective: Introduction of a halogen (Cl/Br/I) at the 4-position of the pyrazole ring. Utility: Creates a handle for a second cross-coupling reaction (e.g., Sonogashira or Suzuki at C-4).

Chlorination/Bromination Protocol

Reagents:

-

Halogen Source: NCS (N-Chlorosuccinimide) or NBS (N-Bromosuccinimide) (1.05 equiv)

-

Solvent: Acetonitrile (ACN) or DMF

-

Temperature:

to RT

Methodology:

-

Dissolve substrate in ACN (0.1 M).

-

Cool to

. -

Add NCS/NBS portion-wise over 10 minutes.

-

Allow to warm to RT and stir for 1–3 hours.

-

Workup: Concentrate solvent, redissolve in EtOAc, wash with water.

-

Mechanistic Note: The 5-OH group (electron-donating) strongly activates the C-4 position. No Lewis acid catalyst is typically required.

Summary of Reaction Conditions

| Transformation | Target Site | Reagents | Solvent | Temp/Time | Key Precaution |

| Suzuki Coupling | Pyridine C-6 | Dioxane/H2O | Degas solvents thoroughly; Acidify workup to recover product. | ||

| O-Alkylation | Pyrazole O-5 | DMF or Acetone | RT - | Avoid high heat to prevent N-alkylation rearrangement. | |

| Halogenation | Pyrazole C-4 | NCS or NBS | ACN or DMF | Exothermic; add reagent slowly. | |

| Chlorodehydroxylation | Pyrazole O-5 | Neat or Toluene | Reflux (2-4h) | Converts 5-OH to 5-Cl for |

References

-

Lahm, G. P., et al. (2007).[2] "Rynaxypyr: A new insecticidal anthranilic diamide that acts as a potent and selective ryanodine receptor activator."[2] Bioorganic & Medicinal Chemistry Letters, 17(22), 6274-6279. Link

-

Jedinák, L., et al. (2017).[3] "The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction." The Journal of Organic Chemistry, 82(1), 157-169.[3] Link

-

Fustero, S., et al. (2008). "Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones." The Journal of Organic Chemistry, 73(18), 7204-7208. Link

-

Kong, Y., et al. (2014).[4][5] "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes." Organic Letters, 16(2), 576-579.[5] Link

-

Selvam, T. P., et al. (2013). "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." Mini-Reviews in Medicinal Chemistry, 13. Link

Sources

- 1. Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrazole synthesis [organic-chemistry.org]

- 5. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]

Application Note: Synthesis & Functionalization of Metal Complexes using 1-(6-Chloropyridin-2-yl)-1H-pyrazol-5-ol

[1]

Executive Summary & Mechanistic Insight[2][3]

The ligand 1-(6-Chloropyridin-2-yl)-1H-pyrazol-5-ol (Cl-PyPz-OH) represents a "privileged scaffold" in coordination chemistry.[1] Unlike simple phenyl-pyrazoles, the pyridine-pyrazole core offers robust

-

Steric Tuning: The chlorine atom at the 6-position of the pyridine ring is ortho to the coordinating nitrogen. Upon complexation, this exerts steric pressure on the metal center, often destabilizing fac-homoleptic geometries in favor of mer-isomers or bis-heteroleptic species, which is crucial for tuning phosphorescence in Iridium(III) emitters.

-

Electronic Modulation: The electron-withdrawing nature of the Cl substituent lowers the HOMO energy of the metal complex, typically resulting in a blue-shift in emission spectra compared to unsubstituted analogs.

-

Reactive "Handle": The C–Cl bond remains intact during mild complexation but can be activated later for cross-coupling reactions, allowing the metal complex to serve as a building block for larger supramolecular architectures.

Ligand Synthesis Protocol

Objective: Synthesize high-purity 1-(6-Chloropyridin-2-yl)-1H-pyrazol-5-ol starting from 2,6-dichloropyridine.

Reaction Scheme (DOT Visualization)

Figure 1: Two-step convergent synthesis of the pyrazol-5-ol ligand.

Detailed Methodology

Step 1: Synthesis of 2-Chloro-6-hydrazinopyridine

-

Reagents: 2,6-Dichloropyridine (20.0 g, 135 mmol), Hydrazine hydrate (80% aq., 10 eq), Ethanol (100 mL).

-

Procedure:

-

Dissolve 2,6-dichloropyridine in ethanol.[1]

-

Add hydrazine hydrate dropwise to prevent exotherm spikes.

-

Reflux at 85°C for 16–24 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of the starting dichloride.[2]

-

Critical Step: The 6-chloro substituent deactivates the ring slightly compared to 2-chloropyridine; extended reflux may be required.[1]

-

-

Workup: Cool to RT. Pour into ice water. The product often precipitates as a beige solid. Filter and wash with cold water. Recrystallize from ethanol if necessary.

-

Yield: ~85%.[3]

-

Step 2: Cyclocondensation to Pyrazol-5-ol

-

Reagents: 2-Chloro-6-hydrazinopyridine (10 mmol), Ethyl acetoacetate (for 3-Me analog) or Ethyl propiolate (for 3-H analog) (11 mmol), Glacial Acetic Acid (20 mL).

-

Procedure:

-

Purification:

-

Cool to RT. Filter the solid.

-

Wash with

to remove traces of acetic acid. -

Characterization:

NMR in DMSO-

-

Metal Complexation Protocols

Protocol A: Synthesis of Iridium(III) Dimers (The "Bridge" to Phosphorescence)

Iridium complexes are the gold standard for OLEDs. The synthesis proceeds via the breakdown of the iridium chloride hydrate into a chloro-bridged dimer.

Chemical Equation:

Step-by-Step:

-

Solvent System: Mix 2-ethoxyethanol and water (3:1 ratio).[1] This high-boiling mixture ensures solubility of the inorganic salt and the organic ligand.

-

Loading: Charge a round-bottom flask with

(1.0 eq) and Cl-PyPz-OH Ligand (2.2 eq). -

Conditions: Reflux at 110°C for 24 hours under Nitrogen atmosphere.

-

Observation: The solution changes from dark brown/red to a yellow/orange suspension.

-

-

Isolation:

-

Cool to RT. Add water to precipitate the dimer.

-

Filter the solid. Wash with water (to remove unreacted Ir salts) and methanol (to remove excess ligand).

-

Note: The 6-chloro group increases lipophilicity, making the dimer less soluble in methanol than unsubstituted analogs, improving yield.

-

Protocol B: Synthesis of Ruthenium(II) Piano-Stool Complexes

These complexes are vital for catalysis (transfer hydrogenation) and bio-inorganic studies (anticancer).

Target:

Step-by-Step:

-

Precursor:

(0.5 mmol). -

Ligand Addition: Add Cl-PyPz-OH (1.0 mmol) in Methanol (20 mL).

-

Base: Add

(1.0 mmol) only if the deprotonated N,O-chelate is desired. For neutral N,N-coordination (with distal OH), omit strong base or use mild -

Reaction: Stir at RT for 4 hours. (Heating is usually unnecessary and may cause ligand exchange).

-

Workup: Add

to precipitate the cationic complex if a non-coordinating counterion is desired.

Post-Synthetic Functionalization (The "Chlorine Handle")

The 6-chloro position allows for the transformation of the complex after the metal is bound. This is superior to pre-functionalizing the ligand because the metal protects the chelation site during harsh coupling conditions.

Workflow Visualization (DOT):

Figure 2: Suzuki-Miyaura coupling on the pre-formed metal complex.[1]

Protocol:

-

Dissolve the 6-Cl-Iridium Complex in 1,2-dimethoxyethane (DME)/Water (4:1).[1]

-

Add Aryl-Boronic acid (1.5 eq),

(3 eq), and -

Degas thoroughly (Freeze-Pump-Thaw).[1]

-

Heat at 90°C for 12 hours.

-

Result: The Cl is replaced by the Aryl group, extending the conjugation and red-shifting the emission without disrupting the metal center.

Data Summary & Troubleshooting

Physicochemical Properties Table[4]

| Property | Value/Observation | Relevance |

| Ligand Appearance | Off-white/Beige Powder | Purity indicator (Darkening indicates oxidation) |

| Solubility (Ligand) | DMSO, DMF, Hot EtOH | Poor solubility in |

| Coordination Mode | N,N' (Neutral) or N,N' (Anionic) | pH dependent (pKa of 5-OH |

| Ir-Complex Emission | 6-Cl stabilizes HOMO, widening bandgap | |

| Steric Effect | High | 6-Cl prevents formation of fac isomers in some conditions |

Troubleshooting Guide

-

Problem: Low yield in Ligand Synthesis.

-

Cause: Incomplete hydrazine substitution due to deactivation by Cl.

-

Solution: Switch solvent to n-Butanol and increase temp to 110°C.[1]

-

-

Problem: Formation of "Black Iridium" (colloidal Ir) during complexation.

-

Cause: Overheating or lack of ligand stabilization.

-

Solution: Ensure excess ligand (2.2 eq minimum) and strictly anaerobic conditions.

-

-

Problem: Insoluble Ruthenium Complex.

-

Cause: Formation of neutral, zwitterionic species.

-

Solution: Use

to generate the soluble cationic hexafluorophosphate salt.